molecular formula C10H10N2O3 B12971424 Methyl 2-amino-4-cyano-5-methoxybenzoate

Methyl 2-amino-4-cyano-5-methoxybenzoate

Cat. No.: B12971424
M. Wt: 206.20 g/mol
InChI Key: DQEOALHMMXVIMU-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-cyano-5-methoxybenzoate is a benzoate derivative featuring an amino group at position 2, a cyano group at position 4, and a methoxy group at position 3. The cyano group enhances electron-withdrawing properties, influencing both chemical stability and interactions in biological systems, while the amino group provides a site for further functionalization .

Properties

IUPAC Name

methyl 2-amino-4-cyano-5-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-14-9-4-7(10(13)15-2)8(12)3-6(9)5-11/h3-4H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQEOALHMMXVIMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C#N)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-cyano-5-methoxybenzoate typically involves the reaction of 2-amino-4-cyano-5-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process. The general reaction scheme is as follows:

2-amino-4-cyano-5-methoxybenzoic acid+methanolsulfuric acidMethyl 2-amino-4-cyano-5-methoxybenzoate+water\text{2-amino-4-cyano-5-methoxybenzoic acid} + \text{methanol} \xrightarrow{\text{sulfuric acid}} \text{this compound} + \text{water} 2-amino-4-cyano-5-methoxybenzoic acid+methanolsulfuric acid​Methyl 2-amino-4-cyano-5-methoxybenzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-cyano-5-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines.

Scientific Research Applications

Methyl 2-amino-4-cyano-5-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-cyano-5-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and cyano groups play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of Methyl 2-amino-4-cyano-5-methoxybenzoate can be contextualized by comparing it to analogous methyl benzoate derivatives. Below is a detailed analysis:

Methyl 2-Amino-4-Benzyloxy-5-Methoxybenzoate
  • Substituents: Benzyloxy (position 4), amino (position 2), methoxy (position 5).
  • Synthesis : Optimized via hydroxyl benzylation, nitration, and nitro-selective reduction, achieving an overall yield of 82.42% .
  • Applications : A key intermediate in pharmaceuticals, leveraging the benzyloxy group for protection during synthesis.
Methyl 4-Acetamido-2-Hydroxybenzoate
  • Substituents : Acetamido (position 4), hydroxy (position 2).
  • Synthesis: Derived from 4-aminosalicylic acid via acetylation and esterification .
  • Applications : Used in synthesizing halogenated derivatives (e.g., 5-chloro or 5-bromo variants) for drug development.
  • Comparison: The absence of a cyano group and presence of a hydroxy group increases polarity, impacting bioavailability.
Methyl 2-Methoxy-4-(Methylamino)-5-Thiocyanatobenzoate
  • Substituents: Thiocyanate (position 5), methylamino (position 4), methoxy (position 2).
  • Properties : Molecular formula C₁₁H₁₂N₂O₃S; molar mass 252.29 g/mol .
  • Applications : Thiocyanate groups are reactive in nucleophilic substitutions, useful in pesticide synthesis.
  • Comparison: The thiocyanate substituent introduces sulfur-based reactivity, distinct from the cyano group’s electronic effects.

Structural and Functional Analysis (Table 1)

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Applications
This compound NH₂ (2), CN (4), OMe (5) C₁₀H₁₀N₂O₃ 206.20 Pharmaceuticals, Agrochemicals (hypothetical)
Methyl 2-amino-4-benzyloxy-5-methoxybenzoate NH₂ (2), BnO (4), OMe (5) C₁₆H₁₆NO₄ 287.30 Pharmaceutical intermediates
Methyl 4-acetamido-2-hydroxybenzoate AcNH (4), OH (2) C₁₀H₁₁NO₄ 209.20 Drug precursor
Methyl 2-methoxy-4-(methylamino)-5-thiocyanatobenzoate OMe (2), MeNH (4), SCN (5) C₁₁H₁₂N₂O₃S 252.29 Pesticide synthesis

Physicochemical Properties

  • Stability: The electron-withdrawing cyano group may reduce susceptibility to hydrolytic degradation compared to esters with electron-donating groups (e.g., methoxy).

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